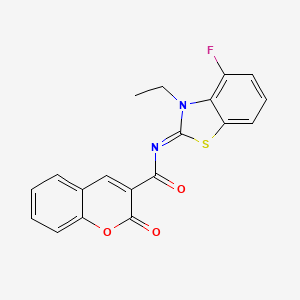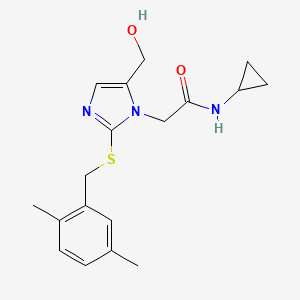
(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid” is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is also known as “trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid” and has the molecular formula C13H15NO4 .
Synthesis Analysis
The synthesis of cyclobutanecarboxylic acid, a related compound, can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .Molecular Structure Analysis
The molecular structure of “(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid” is represented by the SMILES notationOC(=O)C1CCC1NC(=O)OCC1=CC=CC=C1 . The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties . Chemical Reactions Analysis
The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .Physical And Chemical Properties Analysis
“(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid” has a molecular weight of 249.27 g/mol . Cyclobutanecarboxylic acid, a related compound, is a colorless solid under standard conditions. It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .Applications De Recherche Scientifique
Diagnostic Imaging Applications
Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer A phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC), a synthetic amino acid analog for PET imaging, demonstrated its safety in patients with prostate cancer and its potential to delineate primary prostate lesions and metastatic lesions. The trial showed that anti-18F-FACBC PET could be a promising tool for diagnosing and monitoring metastatic prostate cancer, highlighting the clinical application of cyclobutane carboxylic acid derivatives in diagnostic imaging (Inoue et al., 2014).
Biomarkers for Environmental and Occupational Exposure
Benzene Exposure Biomarkers Research into trans,trans-Muconic acid, a minor benzene metabolite, has shown its potential as a biological indicator for benzene exposure. Studies have evaluated its use for detecting and quantifying occupational exposures to benzene, especially at individual levels. The sensitivity and specificity of trans,trans-Muconic acid make it a reliable biomarker for assessing benzene exposure down to ppm levels, providing a tool for occupational health monitoring and environmental exposure assessment (Ducos et al., 1992).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-12(15)10-6-11(7-10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLMPSNXYJYMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-3-(4-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2881787.png)
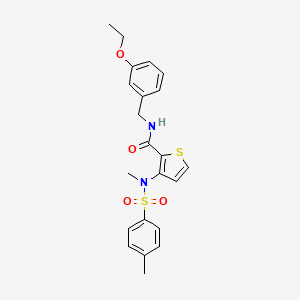
![8-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881793.png)
![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2881794.png)
![prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881796.png)
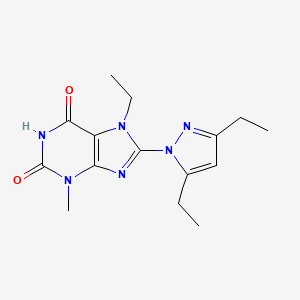
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)

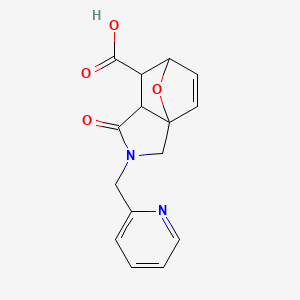
![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)
![N1-benzyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2881808.png)
